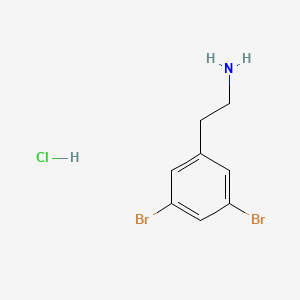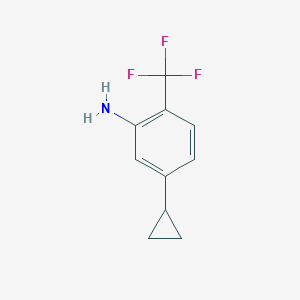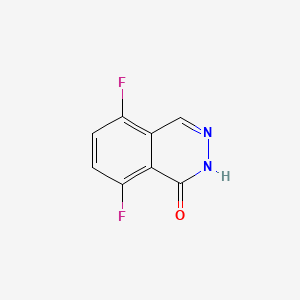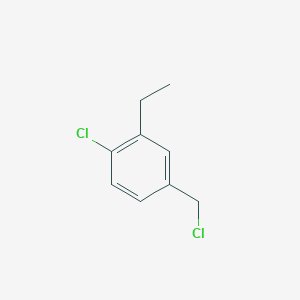
1-Chloro-4-(chloromethyl)-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(chloromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the fourth position, and an ethyl group at the second position. This compound is also known by other names such as α,4-Dichlorotoluene and 4-Chlorobenzyl chloride .
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(chloromethyl)-2-ethylbenzene typically involves the chlorination of 2-ethylbenzyl chloride. This reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods for this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and can be optimized for large-scale manufacturing .
Analyse Chemischer Reaktionen
1-Chloro-4-(chloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(chloromethyl)-2-ethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(chloromethyl)-2-ethylbenzene involves its interaction with various molecular targets and pathways. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This reactivity underlies its use in the synthesis of bioactive compounds and its potential cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(chloromethyl)-2-ethylbenzene can be compared with other similar compounds such as:
1-Chloro-4-(chloromethyl)benzene: Lacks the ethyl group at the second position, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Chloro-2-(chloromethyl)benzene: The position of the chloromethyl group affects the compound’s reactivity and the types of reactions it can undergo.
1-Chloro-4-methyl-2-ethylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
The unique combination of substituents in this compound imparts specific chemical properties and reactivity that distinguish it from these similar compounds .
Eigenschaften
Molekularformel |
C9H10Cl2 |
|---|---|
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
1-chloro-4-(chloromethyl)-2-ethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
RPDLAJSLUVJQEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


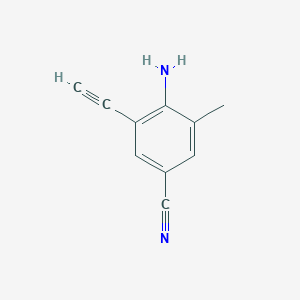
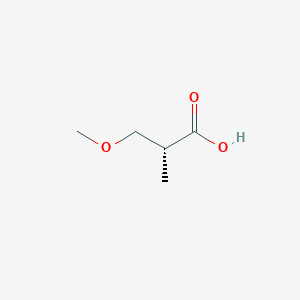
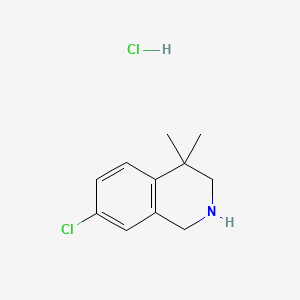
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
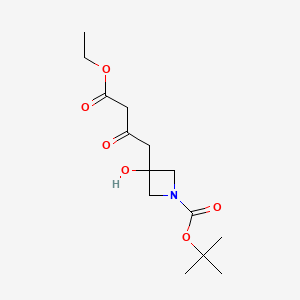
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
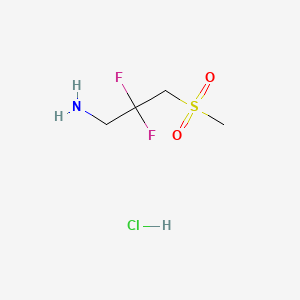
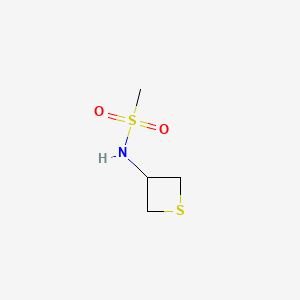
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
